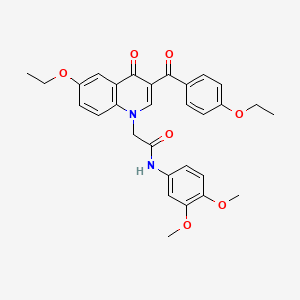

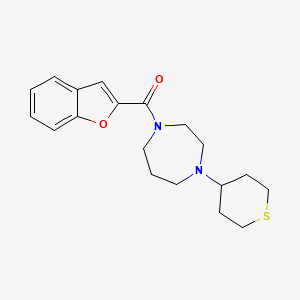

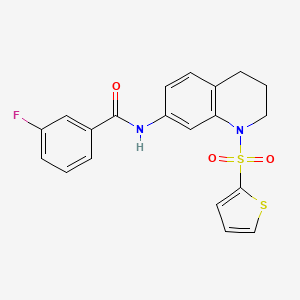

![molecular formula C15H20N2O5 B2977356 Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate CAS No. 887209-42-9](/img/structure/B2977356.png)

Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O5 . It has a molar mass of 308.33 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two derivatives of N-Boc piperazine, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The synthesis of piperazine derivatives has also been reported, including methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction analysis . For instance, the molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinone (DHPM) derivatives, has been used to synthesize similar compounds .Physical And Chemical Properties Analysis

Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate has a density of 1.3±0.1 g/cm3 and a boiling point of 501.5±50.0 °C at 760 mmHg .Applications De Recherche Scientifique

Comprehensive Analysis of Ethyl 4-[2-(2,4-Dihydroxyphenyl)-2-Oxoethyl]piperazine-1-Carboxylate Applications

The compound Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate is a multifaceted chemical with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas:

Organic Synthesis Intermediates: This compound serves as a valuable intermediate in organic synthesis. It can be utilized in the construction of complex molecules due to its reactive sites which allow for further functionalization. For example, the piperazine ring can be modified to create new compounds with potential pharmacological activities .

Biological Activity Studies: The dihydroxyphenyl group in the compound’s structure is reminiscent of the catechol moiety, which is known for its biological activity. This suggests that Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate could be studied for its antioxidant properties, as well as its potential role in modulating biological pathways .

Pharmaceutical Research: In pharmaceutical research, this compound could be explored as a precursor for drug development. Its structure could be manipulated to synthesize derivatives that target specific receptors or enzymes within the body, potentially leading to new treatments for various diseases .

Material Science: The compound’s ability to form stable crystals and its potential for diverse intermolecular interactions make it a candidate for research in material science. It could be used to study crystal packing, molecular interactions, and the development of new materials with unique properties .

Catalysis: Due to the presence of multiple functional groups, this compound could act as a ligand in catalytic systems. It might be used to develop new catalysts that can facilitate a variety of chemical reactions, possibly enhancing reaction rates or selectivity .

Analytical Chemistry: In analytical chemistry, the compound could be employed as a standard or reagent in chromatographic methods or spectroscopic analysis due to its unique structural features. It could help in the identification or quantification of similar compounds in complex mixtures .

Environmental Chemistry: The compound’s potential to interact with various environmental factors could be explored. It might be used in studies related to the degradation of organic compounds in the environment or in the development of sensors for environmental monitoring .

Computational Chemistry: Finally, in computational chemistry, the compound’s structure could be used in molecular modeling studies to predict the behavior of similar compounds. It could help in understanding the molecular basis of its reactivity and interactions with other molecules .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-2-22-15(21)17-7-5-16(6-8-17)10-14(20)12-4-3-11(18)9-13(12)19/h3-4,9,18-19H,2,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHOEIMAVGDPET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(=O)C2=C(C=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49678000 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

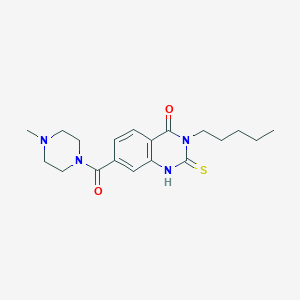

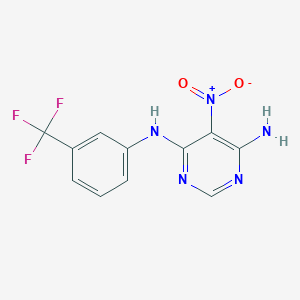

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2977273.png)

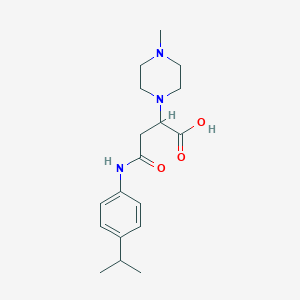

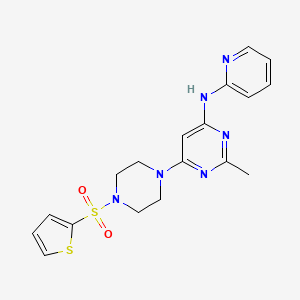

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2977278.png)

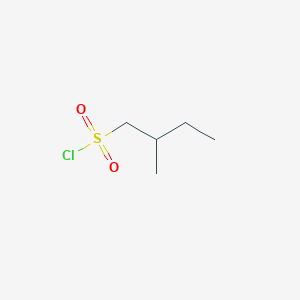

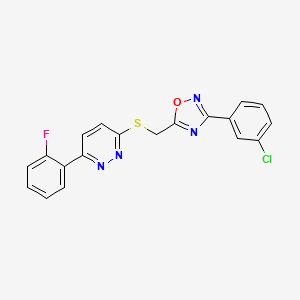

![(E)-2-cyano-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2977285.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2977288.png)

![2-[(3R,4S)-4-Hydroxy-1-methylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2977290.png)